2-Amino-5-nitrobenzoic acid

Catalog No.
S516302
CAS No.
616-79-5
M.F
C7H6N2O4
M. Wt
182.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-5-nitrobenzoic acid

CAS Number

616-79-5

Product Name

2-Amino-5-nitrobenzoic acid

IUPAC Name

2-amino-5-nitrobenzoic acid

Molecular Formula

C7H6N2O4

Molecular Weight

182.13 g/mol

InChI

InChI=1S/C7H6N2O4/c8-6-2-1-4(9(12)13)3-5(6)7(10)11/h1-3H,8H2,(H,10,11)

InChI Key

RUCHWTKMOWXHLU-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C(=O)O)N

Solubility

Soluble in DMSO

Synonyms

5NAA; 5 NAA; 5-NAA

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C(=O)O)N

Description

The exact mass of the compound 2-Amino-5-nitrobenzoic acid is 182.0328 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 63867. It belongs to the ontological category of aminobenzoic acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Peptide Synthesis

Preparation of Polymer-Bound Diazonium Salts

Enzymic Activation of Hydrophobic Self-Immolative Dendrimers

Preparation of Insulin Receptor Tyrosine Kinase Activator

Synthesis of Organic Single Crystals for Nonlinear Optical Applications

Scientific Field: Optoelectronics Application Summary: The acid is used in the synthesis of organic single crystals for nonlinear optical (NLO) and optical limiting applications . Methods of Application:

Creation of Functional Materials via Surface Modification

Scientific Field: Chemistry Application Summary: 2-Amino-5-nitrobenzoic acid is used in the creation of functional materials through surface modification techniques. Methods of Application:

Preparation of Polymer-Bound Diazonium Salts

Scientific Field: Surface Chemistry Application Summary: The acid is used to prepare polymer-bound diazonium salts, which are useful intermediates for surface modifications. Methods of Application:

Agricultural Chemistry

Scientific Field: Agrochemistry Application Summary: The compound is used in the synthesis of agrochemicals such as pesticides and herbicides. Methods of Application:

2-Amino-5-nitrobenzoic acid, also known as 5-nitroanthranilic acid, is an organic compound with the molecular formula C₇H₆N₂O₄ and a molecular weight of 182.13 g/mol. This compound features an amino group (-NH₂) ortho to a carboxylic acid group (-COOH) and a nitro group (-NO₂) para to the amino group on a benzene ring. It appears as a bright yellow powder and is soluble in polar solvents like ethanol and water . The structure of 2-amino-5-nitrobenzoic acid allows for various intermolecular interactions, such as hydrogen bonding, which contribute to its stability and crystal packing .

, including:

  • Azo Coupling Reactions: It can act as a coupling component in the synthesis of azo dyes.
  • Nitration: Further nitration can occur at the aromatic ring under specific conditions, yielding more complex compounds.
  • Reduction: The nitro group can be reduced to an amino group, resulting in derivatives like 2,5-diaminobenzoic acid.

These reactions are essential for developing various chemical products, including pharmaceuticals and dyes.

Research indicates that 2-amino-5-nitrobenzoic acid exhibits biological activity, particularly in antimicrobial and anti-inflammatory contexts. It has been studied for its potential role in inhibiting certain bacterial strains and may also possess antioxidant properties. Its derivatives have shown promise in medicinal chemistry, particularly in the development of new therapeutic agents .

Several methods are employed for synthesizing 2-amino-5-nitrobenzoic acid:

  • Nitration of Anthranilic Acid: This method involves the nitration of anthranilic acid using concentrated nitric acid, resulting in the formation of 2-amino-5-nitrobenzoic acid.
  • Reduction of Nitro Compounds: Starting from nitrobenzene derivatives, reduction processes can yield the desired compound.
  • Direct Amination: The introduction of an amino group onto a nitro-substituted benzoic acid can also be achieved through various amination techniques.

These synthesis routes are crucial for producing the compound on both laboratory and industrial scales .

2-Amino-5-nitrobenzoic acid serves multiple applications:

  • Intermediate in Dye Production: It is primarily used as an intermediate for synthesizing dyes, particularly azo dyes.
  • Pharmaceuticals: The compound is utilized in the development of pharmaceutical agents, especially those targeting bacterial infections.
  • Chemical Research: Its unique structure makes it a valuable subject for studies in organic chemistry and materials science .

Studies on the interactions of 2-amino-5-nitrobenzoic acid with other molecules have revealed its capacity to form stable complexes through hydrogen bonding. These interactions are crucial for understanding its behavior in biological systems and its potential applications in drug design. The compound has been shown to interact effectively with various biomolecules, influencing their activity and stability .

Several compounds share structural similarities with 2-amino-5-nitrobenzoic acid. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
5-Amino-2-nitrobenzoic acidAmino group ortho to carboxylic acidDifferent positional isomer affecting properties
2-Methylamino-5-nitrobenzoic acidMethylamino group instead of aminoAlters solubility and reactivity
2,5-Dinitrobenzoic acidTwo nitro groups on the benzene ringIncreased reactivity due to multiple nitro groups
4-Amino-3-nitrobenzoic acidAmino group at para position relative to nitro groupDifferent electronic effects on reactivity

These compounds highlight the unique positioning of functional groups in 2-amino-5-nitrobenzoic acid, which significantly influences its chemical behavior and biological activity compared to its analogs .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.9

Exact Mass

182.0328

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.83%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

616-79-5
74496-09-6

Wikipedia

5-nitroanthranilic acid

General Manufacturing Information

Benzoic acid, 2-amino-5-nitro-: ACTIVE

Dates

Modify: 2023-08-15
1: Kalyoncu S, Heaner DP Jr, Kurt Z, Bethel CM, Ukachukwu CU, Chakravarthy S, Spain JC, Lieberman RL. Enzymatic hydrolysis by transition-metal-dependent nucleophilic aromatic substitution. Nat Chem Biol. 2016 Dec;12(12):1031-1036. doi: 10.1038/nchembio.2191. Epub 2016 Oct 3. PubMed PMID: 27694799; PubMed Central PMCID: PMC5110390.
2: Qu Y, Spain JC. Molecular and biochemical characterization of the 5-nitroanthranilic acid degradation pathway in Bradyrhizobium sp. strain JS329. J Bacteriol. 2011 Jun;193(12):3057-63. doi: 10.1128/JB.01188-10. Epub 2011 Apr 15. PubMed PMID: 21498645; PubMed Central PMCID: PMC3133195.
3: Qu Y, Spain JC. Biodegradation of 5-nitroanthranilic acid by Bradyrhizobium sp. strain JS329. Appl Environ Microbiol. 2010 Mar;76(5):1417-22. doi: 10.1128/AEM.02816-09. Epub 2010 Jan 15. PubMed PMID: 20081004; PubMed Central PMCID: PMC2832354.

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